![molecular formula C11H17N5O5 B14227238 3'-Deoxy-3'-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine CAS No. 519027-16-8](/img/structure/B14227238.png)
3'-Deoxy-3'-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Deoxy-3’-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine is a synthetic nucleoside analog This compound is structurally related to uridine, a naturally occurring nucleoside, but features modifications that confer unique chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine typically involves multiple steps, starting from commercially available nucleoside precursors. The key steps include:
Deoxygenation: Removal of the hydroxyl group at the 3’ position of uridine to form 3’-deoxyuridine.
Hydrazinylmethylidene Introduction: Reaction of 3’-deoxyuridine with hydrazine derivatives under controlled conditions to introduce the hydrazinylmethylidene group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3’-Deoxy-3’-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine can undergo various chemical reactions, including:
Oxidation: The hydrazinylmethylidene group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the hydrazinylmethylidene group.
Substitution: The nucleoside can participate in substitution reactions, particularly at the hydrazinylmethylidene group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazone derivatives, while reduction could produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
3’-Deoxy-3’-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential antiviral and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3’-Deoxy-3’-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The hydrazinylmethylidene group may interact with specific molecular targets, such as enzymes involved in nucleic acid metabolism, leading to inhibition of their activity.
Comparación Con Compuestos Similares
Similar Compounds
3’-Deoxyuridine: Lacks the hydrazinylmethylidene group but shares the deoxy modification.
5-Methyluridine: Contains the methyl group but retains the hydroxyl group at the 3’ position.
3’-Amino-3’-deoxyuridine: Features an amino group at the 3’ position instead of the hydrazinylmethylidene group.
Uniqueness
3’-Deoxy-3’-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine is unique due to the combination of the deoxy modification and the hydrazinylmethylidene group. This dual modification imparts distinct chemical reactivity and potential biological activity, setting it apart from other nucleoside analogs.
Propiedades
Número CAS |
519027-16-8 |
|---|---|
Fórmula molecular |
C11H17N5O5 |
Peso molecular |
299.28 g/mol |
Nombre IUPAC |
N-amino-N'-[(2S,3S,4R,5R)-4-hydroxy-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]methanimidamide |
InChI |
InChI=1S/C11H17N5O5/c1-5-2-16(11(20)15-9(5)19)10-8(18)7(13-4-14-12)6(3-17)21-10/h2,4,6-8,10,17-18H,3,12H2,1H3,(H,13,14)(H,15,19,20)/t6-,7-,8-,10-/m1/s1 |
Clave InChI |
KEBVVBOSINUCSY-FDDDBJFASA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=CNN)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=CNN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


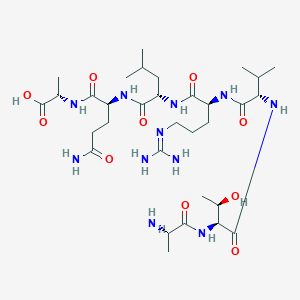
![Ethyl 3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate](/img/structure/B14227179.png)
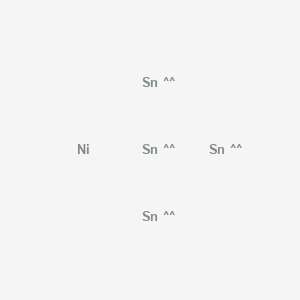
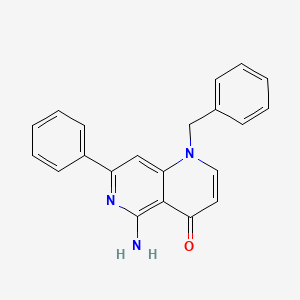
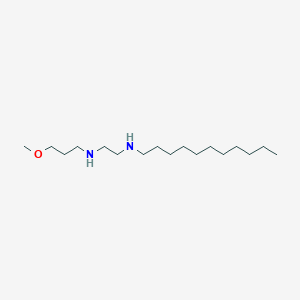
methylene]-](/img/structure/B14227194.png)
![5-Hydroxy-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one](/img/structure/B14227196.png)
![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide](/img/structure/B14227203.png)

![N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine](/img/structure/B14227219.png)
![1,1'-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]dipyrrolidine](/img/structure/B14227221.png)
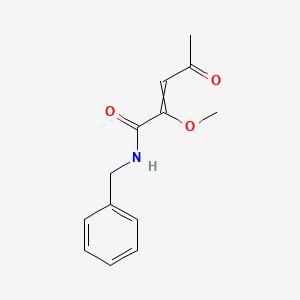
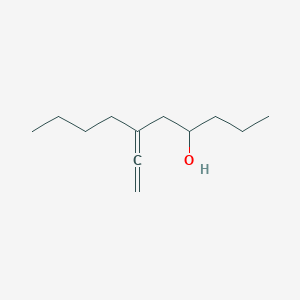
![1-Ethoxy-3-[(Z)-(3-ethoxyphenyl)-NNO-azoxy]benzene](/img/structure/B14227235.png)
